Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride
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Overview
Description
Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminomethyl and carboxylic acid groups.
Chiral Resolution: The intermediate compounds are subjected to chiral resolution to obtain the desired stereoisomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To introduce the aminomethyl group.
Chiral Catalysts: To achieve the desired stereochemistry.
Purification Techniques: Such as crystallization and chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation.
Alcohols: From reduction.
Substituted Amines: From nucleophilic substitution.
Scientific Research Applications
Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride
- (1S,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride
Uniqueness
Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its stereoisomers.
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7-;/m1./s1 |
InChI Key |
QRLXIGLBXUFGCM-ZJLYAJKPSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CN)C(=O)O.Cl |
Canonical SMILES |
C1CCC(C(C1)CN)C(=O)O.Cl |
Origin of Product |
United States |
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